3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine” is a chemical compound with the CAS Number: 1695727-55-9 . It has a molecular weight of 207.16 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8F3N3O/c8-7(9,10)1-4-14-6-5(11)12-2-3-13-6/h2-3H,1,4H2,(H2,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Studies
The synthesis of new fused pyrazole derivatives bearing an indole moiety, including compounds related to 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine, showed potential as antioxidant agents . These compounds were synthesized using a key intermediate, 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, and were evaluated for their antioxidant properties, with some showing significant activities (El‐Mekabaty, Etman, & Mosbah, 2016).
Research on pyridazinone herbicides provides insights into the modes of action of these compounds, which include inhibition of photosynthesis . This study could inform the development of related compounds like this compound for agricultural applications (Hilton et al., 1969).
Uranium(III) and lanthanum(III) complexes with a neutral tripodal N-donor ligand have been studied, revealing the potential for back-bonding interactions in such complexes. This research could provide a basis for understanding the coordination chemistry of similar compounds (Mazzanti et al., 2002).
The use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems highlights the versatility of such compounds in drug discovery. This method, involving sequential nucleophilic aromatic substitution, could be relevant to the synthesis and functionalization of this compound (Pattison et al., 2009).
Biological and Chemical Interactions
Trivalent f-element coordination chemistry with a novel aminopolycarboxylate complexant was investigated, emphasizing the electron withdrawing influence of the N-2-pyrazinylmethyl group. Such studies could inform the design of chelating agents or coordination complexes involving this compound (Grimes et al., 2020).
A study on the genotoxicity of a novel 5-HT2C receptor agonist provides insights into the metabolic activation and DNA binding of related compounds, which could be relevant for understanding the interactions and potential risks of similar structures in therapeutic contexts (Kalgutkar et al., 2007).
Materials Science and Coordination Chemistry
- The synthesis of large-pore gallium oxyfluorophosphates using a combination of structure-directing amines, including tris(2-aminoethyl)amine and pyridine, resulted in a material with two parallel channel systems. This approach could be applicable to the development of microporous materials incorporating this compound (Weigel et al., 1997).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-(3,3,3-trifluoropropoxy)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c8-7(9,10)1-4-14-6-5(11)12-2-3-13-6/h2-3H,1,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURZBTWKINNZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)N)OCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.